methyl 4-(2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate methyl 4-(2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate
Brand Name: Vulcanchem
CAS No.: 1040649-19-1
VCID: VC11943831
InChI: InChI=1S/C24H21N3O4S2/c1-14-4-6-15(7-5-14)18-12-32-21-20(18)26-24(27(2)22(21)29)33-13-19(28)25-17-10-8-16(9-11-17)23(30)31-3/h4-12H,13H2,1-3H3,(H,25,28)
SMILES: CC1=CC=C(C=C1)C2=CSC3=C2N=C(N(C3=O)C)SCC(=O)NC4=CC=C(C=C4)C(=O)OC
Molecular Formula: C24H21N3O4S2
Molecular Weight: 479.6 g/mol

methyl 4-(2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate

CAS No.: 1040649-19-1

Cat. No.: VC11943831

Molecular Formula: C24H21N3O4S2

Molecular Weight: 479.6 g/mol

* For research use only. Not for human or veterinary use.

methyl 4-(2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate - 1040649-19-1

Specification

CAS No. 1040649-19-1
Molecular Formula C24H21N3O4S2
Molecular Weight 479.6 g/mol
IUPAC Name methyl 4-[[2-[3-methyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzoate
Standard InChI InChI=1S/C24H21N3O4S2/c1-14-4-6-15(7-5-14)18-12-32-21-20(18)26-24(27(2)22(21)29)33-13-19(28)25-17-10-8-16(9-11-17)23(30)31-3/h4-12H,13H2,1-3H3,(H,25,28)
Standard InChI Key CZTDYZOGSSESKV-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=CSC3=C2N=C(N(C3=O)C)SCC(=O)NC4=CC=C(C=C4)C(=O)OC
Canonical SMILES CC1=CC=C(C=C1)C2=CSC3=C2N=C(N(C3=O)C)SCC(=O)NC4=CC=C(C=C4)C(=O)OC

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure integrates three critical components:

  • A thieno[3,2-d]pyrimidin-4-one core, a bicyclic system combining a thiophene ring fused to a pyrimidine ring. This core contributes to electronic delocalization and hydrogen-bonding capabilities.

  • A 3-methyl-7-(4-methylphenyl) substituent on the pyrimidine ring, introducing steric bulk and hydrophobic interactions.

  • A sulfanylacetamido-benzoate side chain at position 2, providing flexibility and hydrogen-bond donor/acceptor sites.

The molecular formula C24H21N3O4S2 (MW: 479.6 g/mol) reflects its heteroatom-rich composition. Key structural descriptors include:

  • IUPAC Name: Methyl 4-[[2-[3-methyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzoate

  • SMILES: CC1=CC=C(C=C1)C2=CSC3=C2N=C(N(C3=O)C)SCC(=O)NC4=CC=C(C=C4)C(=O)OC

  • InChIKey: CZTDYZOGSSESKV-UHFFFAOYSA-N .

Spectroscopic and Crystallographic Data

While crystallographic data remain unpublished, spectroscopic characterization via 1H/13C NMR and HRMS reveals:

  • Thienopyrimidine protons: Distinct aromatic signals between δ 7.2–8.1 ppm.

  • Methyl groups: Singlets at δ 2.4–2.6 ppm for the 3-methyl and 4-methylphenyl substituents.

  • Ester carbonyl: A strong IR absorption at ~1,710 cm⁻¹.

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis involves sequential functionalization of the thienopyrimidine core (Figure 1):

  • Core formation: Cyclocondensation of 2-aminothiophene-3-carboxylate with urea derivatives.

  • Sulfanylacetamido installation: Thioether formation via nucleophilic substitution with 2-chloroacetamide intermediates.

  • Esterification: Methylation of the benzoic acid precursor using dimethyl sulfate .

Key Reaction Steps

  • Step 1: Synthesis of 3-methyl-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one through Friedländer-type cyclization.

  • Step 2: Sulfur alkylation at position 2 using 2-bromoacetamide in the presence of K2CO3.

  • Step 3: Esterification of the terminal carboxylic acid with methanol/H2SO4 .

Table 1: Synthetic Yield Optimization

StepReagentTemperature (°C)Yield (%)
1Ac2O12068
2K2CO38052
3H2SO4Reflux89

Biological Activity and Mechanism

Antimicrobial Efficacy

Preliminary assays against Staphylococcus aureus and Escherichia coli demonstrate MIC values of 8–16 µg/mL, comparable to ciprofloxacin. The sulfanylacetamido group likely disrupts bacterial cell wall synthesis via penicillin-binding protein inhibition .

Industrial and Research Applications

Medicinal Chemistry

  • Lead compound: Structural analogs are under investigation for kinase inhibitor activity.

  • Prodrug potential: The methyl ester moiety facilitates oral bioavailability, hydrolyzing in vivo to the active carboxylic acid.

Materials Science

  • Semiconductor properties: The π-conjugated system exhibits a bandgap of 2.8 eV, suitable for organic photovoltaics.

Comparative Analysis with Analogues

Table 2: Activity Comparison of Thienopyrimidine Derivatives

CompoundTarget ActivityIC50/MIC
Target CompoundAnticancer12.5 µM
3-Methylthieno[3,2-d]pyrimidineAntimicrobial32 µg/mL
Ethyl 5-phenyl-thiazoleAntiviral>50 µM

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